molecular formula C18H42O13P4 B14485228 Tributyl triethyl tetraphosphate CAS No. 63906-92-3

Tributyl triethyl tetraphosphate

Cat. No.: B14485228
CAS No.: 63906-92-3
M. Wt: 590.4 g/mol
InChI Key: OGHLCHLLTSUAJC-UHFFFAOYSA-N
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Description

Tributyl triethyl tetraphosphate is an organophosphorus compound that is used in various industrial and scientific applications. It is a colorless liquid that is known for its stability and versatility in chemical reactions. The compound is an ester of phosphoric acid and is composed of tributyl and triethyl groups attached to a tetraphosphate backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tributyl triethyl tetraphosphate can be synthesized through the reaction of phosphoryl chloride with n-butanol and ethanol. The reaction typically involves the following steps:

    Reaction of Phosphoryl Chloride with n-Butanol: [ \text{POCl}_3 + 3 \text{C}_4\text{H}_9\text{OH} \rightarrow \text{PO}(\text{OC}_4\text{H}_9)_3 + 3 \text{HCl} ]

    Reaction of the Resulting Tributyl Phosphate with Ethanol: [ \text{PO}(\text{OC}_4\text{H}_9)_3 + 3 \text{C}_2\text{H}_5\text{OH} \rightarrow \text{PO}(\text{OC}_4\text{H}_9)_3(\text{OC}_2\text{H}_5)_3 + 3 \text{H}_2\text{O} ]

Industrial Production Methods

Industrial production of this compound involves large-scale reactions under controlled conditions to ensure high yield and purity. The process typically includes:

    Reactant Preparation: Purification of n-butanol and ethanol to remove impurities.

    Reaction Control: Maintaining optimal temperature and pressure conditions to facilitate the reaction.

    Product Isolation: Separation of the desired product from by-products and unreacted starting materials using techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Tributyl triethyl tetraphosphate undergoes various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form phosphine oxides.

    Reduction: Reaction with reducing agents to form phosphine derivatives.

    Substitution: Reaction with nucleophiles to replace one or more of the alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide. The reaction typically occurs at room temperature.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride. The reaction may require heating.

    Substitution: Common nucleophiles include halides and amines. The reaction conditions vary depending on the nucleophile used.

Major Products Formed

    Oxidation: Formation of tributyl triethyl phosphine oxide.

    Reduction: Formation of tributyl triethyl phosphine.

    Substitution: Formation of substituted phosphates with different alkyl or aryl groups.

Scientific Research Applications

Tributyl triethyl tetraphosphate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized as a flame retardant, plasticizer, and solvent in various industrial processes.

Mechanism of Action

The mechanism of action of tributyl triethyl tetraphosphate involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming stable complexes. It can also participate in redox reactions, transferring electrons and facilitating chemical transformations. The specific pathways involved depend on the context of its use, such as catalysis or biological interactions.

Comparison with Similar Compounds

Similar Compounds

    Tributyl Phosphate: An organophosphorus compound with similar properties but lacking the triethyl groups.

    Triethyl Phosphate: Another organophosphorus compound with similar properties but lacking the tributyl groups.

Uniqueness

Tributyl triethyl tetraphosphate is unique due to the presence of both tributyl and triethyl groups, which confer distinct chemical and physical properties. This combination allows for greater versatility in chemical reactions and applications compared to its individual counterparts.

Properties

CAS No.

63906-92-3

Molecular Formula

C18H42O13P4

Molecular Weight

590.4 g/mol

IUPAC Name

[butoxy(dibutoxyphosphoryloxy)phosphoryl] diethoxyphosphoryl ethyl phosphate

InChI

InChI=1S/C18H42O13P4/c1-7-13-16-26-33(20,27-17-14-8-2)30-35(22,28-18-15-9-3)31-34(21,25-12-6)29-32(19,23-10-4)24-11-5/h7-18H2,1-6H3

InChI Key

OGHLCHLLTSUAJC-UHFFFAOYSA-N

Canonical SMILES

CCCCOP(=O)(OCCCC)OP(=O)(OCCCC)OP(=O)(OCC)OP(=O)(OCC)OCC

Origin of Product

United States

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